molecular formula C8H3ClN2O2 B8523171 1-Chloro-2,4-diisocyanatobenzene CAS No. 4998-28-1

1-Chloro-2,4-diisocyanatobenzene

Cat. No.: B8523171
CAS No.: 4998-28-1
M. Wt: 194.57 g/mol
InChI Key: SZBXTBGNJLZMHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It is synthesized via the photochlorination of toluene-2,4-diisocyanate (TDI), forming 1-chloromethyl-2,4-diisocyanatobenzene (1Cl-TDI) as an intermediate for polyurethane production . This reaction occurs via a free-radical mechanism, where chlorine substitution occurs preferentially on the methyl side chain of TDI under controlled conditions in microstructured reactors . The compound’s dual isocyanate groups render it highly reactive in polymerization reactions, while the chlorine substituent influences electronic and steric properties, impacting its reactivity and selectivity in industrial applications.

Properties

CAS No.

4998-28-1

Molecular Formula

C8H3ClN2O2

Molecular Weight

194.57 g/mol

IUPAC Name

1-chloro-2,4-diisocyanatobenzene

InChI

InChI=1S/C8H3ClN2O2/c9-7-2-1-6(10-4-12)3-8(7)11-5-13/h1-3H

InChI Key

SZBXTBGNJLZMHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N=C=O)N=C=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural and Functional Group Analysis

Compound Name Molecular Formula Functional Groups Key Substituents Applications/Reactivity
1-Chloro-2,4-diisocyanatobenzene C9H5ClN2O2* 2 isocyanate (-NCO) groups Cl at position 1 Polyurethane synthesis
Toluene-2,4-diisocyanate (TDI) C9H6N2O2 2 isocyanate (-NCO) groups Methyl group at position 1 Industrial polyurethane precursor
1-Chloro-5-isocyanato-2,4-dimethoxybenzene C9H8ClNO3 1 isocyanate (-NCO) group Cl, 2 methoxy (-OCH3) groups Specialty chemical synthesis
1-Chloro-2,4-dinitrobenzene (CDNB) C6H3ClN2O4 2 nitro (-NO2) groups Cl at position 1 GST enzyme substrate
1-Chloro-4-(4-chloro-3-isocyanatophenyl)sulfonyl-2-isocyanatobenzene C13H6Cl2N2O4S 2 isocyanate groups, sulfonyl (-SO2) bridge 2 Cl atoms, sulfonyl group High-performance polymer precursor

*Molecular formula inferred from structural description in .

Key Observations :

  • Isocyanate vs. Nitro Groups : CDNB (1-chloro-2,4-dinitrobenzene) lacks isocyanate groups but shares the chlorine substituent. Its nitro groups make it electrophilic, enabling conjugation with glutathione in GST assays , whereas isocyanates in this compound facilitate nucleophilic addition reactions in polymer synthesis .
  • Positional Effects : In TDI derivatives, chlorine substitution on the methyl side chain (1Cl-TDI) versus the aromatic ring (5Cl-TDI) alters reactivity. 1Cl-TDI is a primary product in photochlorination, while 5Cl-TDI forms as a side product due to competing reaction pathways .
  • Steric and Electronic Effects : Methoxy groups in 1-chloro-5-isocyanato-2,4-dimethoxybenzene donate electron density, reducing electrophilicity compared to the electron-withdrawing chlorine and isocyanate groups in this compound.

Table 2: Reactivity and Industrial Use

Compound Reactivity Profile Industrial Role Selectivity Challenges
This compound High reactivity in polyaddition reactions due to dual -NCO groups Key intermediate in crosslinked polyurethanes Competing ring vs. side-chain chlorination
CDNB Substrate for GST enzymes (Km = 0.5–1.0 mM in rat liver ) Biochemical tool for oxidative stress studies Cytotoxic at high concentrations
1-Chloro-4-(4-chloro-3-isocyanatophenyl)sulfonyl-2-isocyanatobenzene Enhanced thermal stability due to sulfonyl bridge High-temperature polymer applications Complex synthesis requiring precise stoichiometry

Key Findings :

  • Polymer Chemistry : this compound’s dual -NCO groups enable rapid crosslinking, but its chlorination position must be controlled to avoid side products like 5Cl-TDI .
  • Biochemical Reactivity : CDNB’s cytotoxicity in erythrocytes contrasts with this compound’s industrial utility, underscoring the role of functional groups in biological vs. synthetic contexts.
Enzymatic and Toxicological Profiles

Table 3: Enzymatic and Toxicological Data

Compound GST Activity (nmol/min/mg) Cytotoxicity (GI50 or cL50) Membrane Effects
CDNB 68 (microsomal GST-II ) GI50 = 50 µM (HCT-116 cells ) Depletes glutathione, disrupts erythrocyte membranes
This compound Not reported Not reported Likely irritant due to -NCO groups
1,2-Dichloro-4-nitrobenzene 12.3 (silver catfish GST ) Moderate toxicity Less membrane disruption than CDNB

Key Insights :

  • CDNB’s high GST activity and membrane disruption highlight its utility in studying detoxification pathways, whereas this compound’s industrial focus limits toxicological data.
  • Substrate specificity varies among GST isoforms; CDNB is preferred over 1,2-dichloro-4-nitrobenzene in enzymatic assays .

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